N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide
Overview
Description
N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide is a chemical compound that belongs to the class of oxoacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum yield and efficiency, and the purification steps are streamlined to reduce production costs and time. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed for quality control and analysis of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form hydrazides or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. The reactions are performed under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are used in substitution reactions. The reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include azides, hydrazides, amines, and various substituted derivatives of this compound. These products can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition, protein modification, and as a probe for biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biochemical pathways. The hydrazine group may form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxyacetamide moiety may interact with hydrophobic pockets of proteins, affecting their structure and function.
Comparison with Similar Compounds
N-(2-hydrazino-2-oxoethyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
- N-(2-hydrazino-2-oxoethyl)benzamide
- N-(2-hydrazino-2-oxoethyl)-4-(4-methoxyphenyl)butanamide
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features, such as the presence of a hydrazine group and an oxoacetamide moiety. this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)7-16-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKTENPTZIOQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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